3-Cyclobutylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-cyclobutylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO/c10-8-7(4-5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10) |
InChI Key |
OFNNWEWWVJPCOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CCNC2=O |
Origin of Product |
United States |
Elucidating the Chemical Reactivity and Transformation Pathways of 3 Cyclobutylpyrrolidin 2 One
Reactivity at the Lactam Nitrogen Atom
The nitrogen atom of the lactam in 3-cyclobutylpyrrolidin-2-one possesses a lone pair of electrons, making it a potential nucleophile and a site for basicity. However, the delocalization of this lone pair into the adjacent carbonyl group reduces its nucleophilicity compared to a typical secondary amine.
The hydrogen atom attached to the lactam nitrogen is acidic and can be removed by a base, forming a resonance-stabilized anion. This anion is a potent nucleophile and can react with various electrophiles.
One of the most common reactions at the lactam nitrogen is N-alkylation. In the presence of a base, this compound can react with alkyl halides or dialkyl sulfates to yield N-alkylated products. chemicalbook.com The cyclobutyl group at the 3-position may sterically hinder the approach of bulky alkylating agents.
Table 1: Representative N-Alkylation of 2-Pyrrolidinones
| Alkylating Agent | Base | Product |
|---|---|---|
| Alkyl Halide (R-X) | Strong Base (e.g., NaH) | N-Alkyl-2-pyrrolidinone |
Similarly, N-acylation can be achieved by reacting the lactam with acid anhydrides or acyl halides, typically in the presence of a base to neutralize the generated acid. atamanchemicals.com
Under strongly basic conditions, the lactam ring of this compound can undergo nucleophilic attack, leading to ring-opening polymerization. chemicalbook.com This process is initiated by a nucleophile attacking the carbonyl carbon, followed by the cleavage of the amide bond. The resulting monomer can then propagate to form a polyamide, analogous to the formation of nylon-4 from 2-pyrrolidinone (B116388). chemicalbook.com
In the presence of strong acids or bases in an aqueous solution, this compound is expected to undergo hydrolysis to form the corresponding γ-amino acid, 4-amino-3-cyclobutylbutanoic acid. chemicalbook.com
The lactam nitrogen in this compound can be protonated by strong acids. However, due to the electron-withdrawing effect of the adjacent carbonyl group, pyrrolidinones are significantly less basic than their corresponding cyclic amines (pyrrolidines). brainly.comnih.gov The carbonyl group helps to stabilize the conjugate acid formed after protonation through resonance. brainly.com The basicity of this compound is expected to be similar to that of 2-pyrrolidinone, as the cyclobutyl group is not expected to have a strong electronic influence on the nitrogen atom. nih.gov
Reactivity of the Pyrrolidinone Carbonyl Group (C=O)
The carbonyl group in this compound is a key site for nucleophilic attack due to the partial positive charge on the carbonyl carbon.
The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the pyrrolidinone to a pyrrolidine (B122466). This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org In the case of this compound, this reaction would yield 3-cyclobutylpyrrolidine. High temperatures and catalysts, such as cobalt, can also facilitate the hydrogenation of the carbonyl group. chemicalbook.com
Table 2: Reduction of 2-Pyrrolidinone
| Reducing Agent | Product |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Pyrrolidine |
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a tetrahedral intermediate. libretexts.org The reactivity of the carbonyl group in this lactam is generally lower than that of ketones due to the resonance donation from the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon.
Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl group. The initial adduct, upon acidic workup, would likely lead to ring-opened products or other rearranged structures, as the tetrahedral intermediate is often unstable.
Weak nucleophiles can also react with the carbonyl group, often under acidic catalysis which activates the carbonyl by protonating the oxygen atom. chemistrysteps.com For example, 2-pyrrolidinone can undergo addition reactions with aldehydes to form N-hydroxyalkyl pyrrolidones. chemicalbook.com
Reactivity at the Alpha-Carbon (C3) Adjacency to the Carbonyl
The presence of the carbonyl group significantly increases the acidity of the proton at the C3 position, making this site a hub for C-C bond formation through enolate intermediates.
The deprotonation of the α-carbon (C3) in this compound by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a corresponding lithium enolate. bham.ac.ukyoutube.com This enolate is a potent nucleophile, capable of reacting with various electrophiles in alkylation reactions. masterorganicchemistry.com The choice of reaction conditions can influence the regioselectivity if other acidic protons were present, though in this specific molecule, C3 is the primary site of enolization. pitt.edu
The general protocol involves the slow addition of the lactam to a solution of LDA in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to ensure complete and controlled enolate formation. youtube.com Subsequent introduction of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) allows for the formation of a new carbon-carbon bond at the C3 position. These reactions are foundational for building molecular complexity from the basic lactam scaffold. masterorganicchemistry.com
Table 1: Representative Alkylation Reactions at the C3 Position
This table is based on established reactivity patterns for 3-substituted γ-lactams.
| Electrophile | Base | Solvent | Temperature (°C) | Product |
| Methyl Iodide | LDA | THF | -78 to 0 | 3-Cyclobutyl-3-methylpyrrolidin-2-one |
| Benzyl Bromide | LDA | THF | -78 to 25 | 3-Benzyl-3-cyclobutylpyrrolidin-2-one |
| Allyl Bromide | LDA | THF | -78 to 0 | 3-Allyl-3-cyclobutylpyrrolidin-2-one |
Condensation and Addition Reactions
The enolate of this compound can also participate in condensation and conjugate addition reactions. A primary example is the aldol (B89426) reaction, where the enolate adds to the carbonyl group of an aldehyde or ketone, forming a β-hydroxy lactam after workup. pitt.edu This reaction is a powerful method for constructing larger, more functionalized molecules. The stereochemical outcome of such reactions is often rationalized using models like the Zimmerman-Traxler transition state, which predicts the relative orientation of the enolate and the aldehyde.
Furthermore, the enolate can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. youtube.com The nucleophilic enolate attacks the β-position of the Michael acceptor, leading to the formation of a 1,5-dicarbonyl-type adduct. This reaction pathway is highly valuable for extending the carbon skeleton.
Table 2: Condensation and Addition Reactions of the C3 Enolate
This table illustrates expected outcomes based on the known reactivity of lactam enolates.
| Reaction Type | Electrophile | Reagents | Product Type |
| Aldol Reaction | Benzaldehyde | 1. LDA, THF, -78°C; 2. PhCHO; 3. H₂O | β-Hydroxy lactam |
| Michael Addition | Methyl vinyl ketone | 1. LDA, THF, -78°C; 2. MVK; 3. H₂O | 1,5-Dicarbonyl adduct |
| Claisen Condensation | Ethyl acetate | 1. NaH, THF; 2. EtOAc | β-Keto lactam |
Chemical Transformations Involving the Cyclobutyl Ring
The cyclobutane (B1203170) moiety is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that relieve this strain. researchgate.net
The strained four-membered ring of this compound can undergo cleavage under various conditions, including thermal, photochemical, or transition-metal-catalyzed pathways. researchgate.net Thermally induced electrocyclic ring-opening is a common transformation for cyclobutene (B1205218) derivatives, and while the saturated cyclobutane is more stable, it can open, particularly if radical or cationic intermediates can be formed. researchgate.netresearchgate.net For example, transition metal-catalyzed reactions can proceed via oxidative addition into a C-C bond of the cyclobutane ring, initiating a sequence of events that results in a ring-expanded or linear product. The specific outcome is highly dependent on the catalyst and reaction conditions employed. researchgate.net
Modern synthetic methods allow for the direct functionalization of C-H bonds, including those on a cyclobutane ring. nih.govacs.org Palladium-catalyzed C(sp³)–H arylation, for instance, can be used to introduce aryl groups onto the cyclobutane ring. acs.org These reactions often employ a directing group to guide the catalyst to a specific C-H bond, although reactions on non-activated cyclobutanes have also been developed. nih.govacs.org This approach avoids the need for pre-functionalization and offers a direct route to more complex substituted derivatives. The reaction typically involves a palladium catalyst, a ligand, an aryl halide, and a base.
Table 3: C-H Functionalization of the Cyclobutyl Ring
This table presents a hypothetical application of known C-H functionalization methods to the title compound.
| Aryl Halide | Catalyst | Ligand | Base | Product |
| Iodobenzene | Pd(OAc)₂ | P(o-Tol)₃ | Cs₂CO₃ | 3-(Phenylcyclobutyl)pyrrolidin-2-one |
| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₂CO₃ | 3-((4-Methoxyphenyl)cyclobutyl)pyrrolidin-2-one |
Detailed Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic routes.
Alkylation Mechanism: The alkylation at C3 proceeds via a classic Sₙ2 mechanism. The reaction is initiated by the formation of the planar enolate ion through deprotonation with a strong base like LDA. masterorganicchemistry.com The nucleophilic carbon of the enolate then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-C bond. The stereochemistry of the newly formed quaternary center (if the alkyl group is different from the cyclobutyl group) is influenced by the direction of approach of the electrophile, which is typically from the less sterically hindered face of the enolate.
Palladium-Catalyzed C-H Arylation Mechanism: A plausible mechanism for the C-H arylation of the cyclobutyl ring involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II)-aryl complex. This is followed by a concerted metalation-deprotonation (CMD) step, where a C-H bond on the cyclobutane ring is broken and a new Pd-C bond is formed, creating a palladacycle intermediate. Finally, reductive elimination from this intermediate yields the arylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue. acs.org
Ring-Opening Mechanism: Ring-opening reactions can proceed through various mechanisms depending on the stimulus. For instance, a radical-mediated pathway could be initiated by a radical initiator that abstracts a hydrogen atom from the cyclobutane ring. The resulting cyclobutyl radical can undergo rapid β-scission, cleaving a C-C bond to form a more stable, open-chain radical. This intermediate can then be trapped or undergo further reactions. Cationic rearrangements are also possible under acidic conditions, where protonation may lead to a cyclobutyl cation that rearranges to relieve ring strain. ic.ac.uk
Transition State Analysis and Reaction Energetics
The chemical reactivity of lactams, including this compound, is fundamentally governed by the energetic landscape of their transformation pathways. Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), is a powerful tool for elucidating these pathways. By modeling the geometry of the transition state—the highest energy point along a reaction coordinate—and calculating its energy, chemists can predict the feasibility and rate of a chemical reaction.
For a substituted pyrrolidinone like this compound, several reaction types are of interest, including ring-opening, N-acylation, and reactions at the α-carbon. The presence of the cyclobutyl group at the 3-position can influence the stability of intermediates and transition states through steric and electronic effects.
As a representative example, computational studies on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) have revealed activation energies for various steps, including cyclization to form the pyrrolidine ring. In one such study, the energy barrier for the cyclization step to form a pyrrolidine ring was found to be relatively low at 11.9 kJ mol⁻¹, indicating a facile process, while a preceding tautomerization step had a much higher barrier of 178.4 kJ mol⁻¹. Another study on the stereoselective synthesis of cyclobutanes from pyrrolidines reported an activation energy of 17.7 kcal/mol for the rate-determining step.
Illustrative Reaction Energetics for a Hypothetical Pyrrolidinone Reaction
To illustrate these concepts for this compound, a hypothetical reaction, such as the base-catalyzed enolization at the C3 position, can be considered. The energetics for such a process would be influenced by the nature of the base, the solvent, and the stereochemistry of the cyclobutyl group.
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
| Proton Abstraction | This compound + Base | [TS Complex] | Enolate + Conjugate Acid | 15 - 25 | -5 to +5 |
| Electrophilic Addition | Enolate + Electrophile | [TS Complex] | 3-Cyclobutyl-3-electrophile-pyrrolidin-2-one | 10 - 20 | -10 to -20 |
Note: The values in this table are hypothetical and are intended to be representative of typical values for such reactions based on general principles of organic chemistry. They are not based on experimental or computational data for this compound.
Structural Modifications and Analogue Design of 3 Cyclobutylpyrrolidin 2 One
Synthesis and Characterization of Substituted 3-Cyclobutylpyrrolidin-2-one Derivatives
The synthesis of derivatives of this compound allows for the systematic exploration of its structure-activity relationships. Modifications can be targeted at the pyrrolidinone ring, the cyclobutyl moiety, or the lactam nitrogen, each providing a unique opportunity to alter the compound's physicochemical properties.
The introduction of halogens (F, Cl, Br, I) can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions. Halogenation of the this compound scaffold can be directed to either the pyrrolidinone ring or the cyclobutyl group.
Synthesis:
α-Halogenation of the Pyrrolidinone Ring: Direct halogenation at the C3 position, alpha to the carbonyl, can be challenging once the cyclobutyl group is present. An alternative approach involves the halogenation of a precursor, such as a 3-carboxy or 3-hydroxy derivative, followed by the introduction of the cyclobutyl group.
Halogenation of the Cyclobutyl Ring: Radical halogenation, initiated by UV light or a radical initiator, can introduce a halogen atom onto the cyclobutyl ring. libretexts.org This process typically yields a mixture of products, requiring chromatographic separation. libretexts.org
Characterization: The successful synthesis of halogenated analogues would be confirmed using standard spectroscopic methods. Mass spectrometry (MS) would show a characteristic isotopic pattern for chlorinated and brominated compounds. In ¹H and ¹³C NMR spectroscopy, the chemical shifts of nuclei near the halogen atom would be significantly altered due to its inductive effects.
Table 1: Synthetic Approaches for Halogenated this compound Analogues
| Analogue Type | Potential Synthetic Route | Key Reagents | Expected Characterization Notes |
|---|---|---|---|
| 3-Chloro-3-cyclobutylpyrrolidin-2-one | α-Chlorination of N-protected pyrrolidinone | N-Chlorosuccinimide (NCS) | MS: M+2 isotope peak for Cl. ¹³C NMR: Downfield shift of C3. |
| 3-(Halogenated-cyclobutyl)pyrrolidin-2-one | Radical bromination of the cyclobutyl ring | N-Bromosuccinimide (NBS), AIBN | MS: M+2 isotope peak for Br. ¹H NMR: Appearance of a new signal for the CH-Br proton. |
The introduction of an aminomethyl group (-CH₂NH₂) at the C3 position can introduce a basic center, enabling the formation of salts and new hydrogen bonding interactions.
Synthesis: A plausible synthetic route involves the conversion of a 3-carboxy-3-cyclobutylpyrrolidin-2-one precursor. The carboxylic acid can be converted to a primary amide via activation (e.g., with thionyl chloride) followed by reaction with ammonia. Subsequent reduction of the amide using a reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired 3-aminomethyl derivative. An alternative involves the reduction of a 3-cyano intermediate. Protecting the lactam nitrogen, for example with a tert-butoxycarbonyl (Boc) group, is often necessary during these transformations. chemicalbook.com
Characterization: Successful synthesis would be confirmed by the appearance of a new set of signals in the ¹H NMR spectrum corresponding to the -CH₂-NH₂ protons. The presence of the primary amine could also be confirmed by IR spectroscopy, showing characteristic N-H stretching bands.
Table 2: Synthesis and Characterization of 3-Aminomethyl-3-cyclobutylpyrrolidin-2-one
| Synthetic Step | Description | Key Reagents | Characterization |
|---|---|---|---|
| 1. Amide Formation | Conversion of a 3-carboxy precursor to the corresponding primary amide. | SOCl₂, NH₃ | IR: Appearance of amide C=O and N-H stretches. |
| 2. Amide Reduction | Reduction of the primary amide to the aminomethyl group. | LiAlH₄, THF | ¹H NMR: Disappearance of amide N-H signals, appearance of amine N-H and new CH₂ signals. |
Modification at the lactam nitrogen allows for fine-tuning of steric bulk, electronics, and solubility. N-protection is also a critical step in enabling further synthetic modifications at other positions of the molecule. chemicalbook.com
Synthesis:
N-Protection: The pyrrolidinone nitrogen can be protected with common protecting groups like tert-butoxycarbonyl (Boc) by reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. chemicalbook.com
N-Alkylation: N-alkylation can be achieved by deprotonating the lactam nitrogen with a strong base (e.g., sodium hydride, NaH) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.com Microwave-assisted methods can also be employed to accelerate these reactions. mdpi.com
Characterization: N-substitution is readily identified by NMR spectroscopy. For example, N-methylation would result in a new singlet at approximately 2.8-3.0 ppm in the ¹H NMR spectrum. N-Boc protection is characterized by a strong signal around 1.5 ppm in the ¹H NMR spectrum, corresponding to the nine equivalent protons of the tert-butyl group. chemicalbook.com
Isosteric Replacements within the Pyrrolidinone Ring System
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties to enhance desired properties while minimizing undesirable ones. nih.govbaranlab.org The pyrrolidinone ring itself can be subjected to isosteric replacement to explore different spatial arrangements and hydrogen bonding patterns.
Potential isosteric replacements for the pyrrolidinone moiety include:
Oxazolidin-2-one: Replaces the C4 methylene (B1212753) group with an oxygen atom. This can alter hydrogen bonding capabilities and polarity.
Thiazolidin-2-one: Replaces the C4 methylene group with a sulfur atom, which can affect ring conformation and lipophilicity.
Imidazolidin-2-one: Introduces an additional nitrogen atom into the ring, offering another site for substitution or hydrogen bonding.
Acyclic Amide Analogues: Ring-opening to an acyclic amide can increase conformational flexibility, which may be beneficial or detrimental depending on the target.
The rationale for these replacements is to maintain the key amide pharmacophore (hydrogen bond donor and acceptor) while altering other properties such as ring pucker, polarity, and metabolic stability. acs.org
Table 3: Potential Isosteric Replacements for the Pyrrolidinone Ring
| Original Moiety | Isosteric Replacement | Key Rationale |
|---|---|---|
| Pyrrolidin-2-one | Oxazolidin-2-one | Introduces heteroatom, alters polarity and H-bonding. |
| Pyrrolidin-2-one | Thiazolidin-2-one | Increases lipophilicity, modifies ring geometry. |
| Pyrrolidin-2-one | Imidazolidin-2-one | Provides additional H-bond donor/acceptor site. |
Conformational Effects of Substituent Variations on the Pyrrolidinone and Cyclobutyl Moieties
The three-dimensional shape of a molecule is critical for its biological activity. The conformation of this compound is determined by the interplay between the puckering of the pyrrolidinone ring and the cyclobutane (B1203170) ring.
Pyrrolidinone Ring Conformation: The five-membered pyrrolidinone ring is not planar and typically adopts one of two major puckered "envelope" conformations, known as Cγ-endo (C4 is out of the plane on the same side as the carbonyl) or Cγ-exo (C4 is out of the plane on the opposite side). nih.gov The preferred conformation is heavily influenced by the nature and stereochemistry of substituents. nih.gov A bulky substituent at C3, like the cyclobutyl group, is expected to strongly influence this equilibrium.
Cyclobutyl Ring Conformation: The cyclobutane ring is also non-planar, adopting a puckered or "butterfly" conformation to relieve torsional strain. nih.govmasterorganicchemistry.com The puckering angle is a key conformational parameter. nih.gov The substituents on the cyclobutane ring will dictate the preferred puckering and their axial or equatorial-like positioning. whiterose.ac.uk
Design Principles for Modulating Reactivity and Selectivity in Analogues
The design of analogues of this compound is guided by principles aimed at systematically tuning its properties to achieve a desired outcome, such as enhanced biological potency or improved metabolic stability.
Key design principles include:
Modulating Lipophilicity and Polarity: The introduction of halogens or polar groups like amines can systematically alter the molecule's octanol-water partition coefficient (logP). This is a critical parameter for controlling absorption, distribution, and metabolism.
Introducing New Binding Interactions: Functional groups such as aminomethyl derivatives can serve as new hydrogen bond donors or ionic interaction points, potentially increasing binding affinity to a biological target.
Steric and Conformational Control: The size and position of substituents are used to control the molecule's conformation. youtube.com The bulky cyclobutyl group already provides significant conformational restriction. nih.gov Further substitution can lock the molecule into a specific bioactive conformation, minimizing the entropic penalty upon binding and potentially increasing selectivity. nih.govnih.gov
Blocking Metabolic Hotspots: If a particular position on the molecule is susceptible to metabolic oxidation, introducing a group like fluorine at that site can block this pathway, thereby increasing the compound's half-life.
Creating Handles for Further Diversification: Introducing reactive functional groups, such as halogens, provides a synthetic handle for subsequent reactions like cross-coupling, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. mdpi.comyoutube.com
By applying these principles, analogues of this compound can be rationally designed to probe the chemical space around the core scaffold, leading to compounds with optimized reactivity and selectivity. nih.gov
Advanced Spectroscopic and Spectrometric Characterization of 3 Cyclobutylpyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For a molecule with the complexity of 3-Cyclobutylpyrrolidin-2-one, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR techniques is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Multi-dimensional NMR Techniques for Complex Structure Elucidation
To definitively assign the ¹H and ¹³C NMR spectra of this compound, a suite of 2D NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed.
An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of protons to their corresponding carbons. For this compound, this technique would be instrumental in distinguishing the various methylene (B1212753) (-CH2-) groups in both the pyrrolidinone and cyclobutyl rings, as well as the methine (-CH-) proton at the point of substitution.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (NH) | 7.5 - 8.5 | - |
| C-2 (C=O) | - | 175 - 180 |
| H-3 | 2.5 - 3.0 | 40 - 45 |
| H-4 | 2.0 - 2.5 | 25 - 30 |
| H-5 | 3.2 - 3.7 | 45 - 50 |
| H-1' | 2.0 - 2.5 | 35 - 40 |
| H-2'/H-4' | 1.8 - 2.2 | 20 - 25 |
| H-3' | 1.7 - 2.0 | 15 - 20 |
Note: These are predicted values based on known chemical shifts for similar structural motifs.
Stereochemical Assignment via NOESY and COSY Analyses
The stereochemistry of this compound can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY).
A COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for establishing the connectivity of protons within both the pyrrolidinone and cyclobutyl rings. For example, the proton at C3 would show a correlation to the protons at C4 and the methine proton of the cyclobutyl ring.
NOESY, on the other hand, identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry. For instance, the spatial relationship between the proton at C3 of the pyrrolidinone ring and the adjacent protons on the cyclobutyl ring can be determined by observing the cross-peaks in the NOESY spectrum. This would help in establishing the preferred orientation of the cyclobutyl substituent relative to the pyrrolidinone ring.
Dynamic NMR Studies for Conformational Exchange Processes
The cyclobutane (B1203170) ring is known to exist in a puckered or "butterfly" conformation rather than a planar structure to relieve torsional strain. This puckered conformation can undergo a process of ring-flipping, where one puckered conformation inverts to another. If the rate of this conformational exchange is on the NMR timescale, it can lead to broadened signals or the observation of multiple sets of signals at different temperatures.
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to investigate such conformational exchange processes. By analyzing the changes in the line shape of the signals corresponding to the cyclobutyl protons as a function of temperature, it is possible to determine the energy barrier for the ring-flipping process. This would provide valuable insight into the conformational flexibility of the cyclobutyl moiety in this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. The molecular formula of this compound is C₈H₁₃NO, which corresponds to a theoretical exact mass. An HRMS measurement would be able to confirm this elemental composition by providing an experimental mass that is very close to the calculated theoretical value.
Expected HRMS Data for this compound:
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₈H₁₄NO⁺ | 140.1070 |
| [M+Na]⁺ | C₈H₁₃NNaO⁺ | 162.0889 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule.
The fragmentation of this compound is expected to proceed through several characteristic pathways. Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom is a common fragmentation route for cyclic amides and amines. The loss of the cyclobutyl group as a neutral radical or alkene is also a likely fragmentation pathway.
Predicted MS/MS Fragmentation of [M+H]⁺ for this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 140.1 | 112.1 | CO |
| 140.1 | 84.1 | C₄H₈ (cyclobutene) |
| 140.1 | 70.1 | C₅H₁₀O |
| 140.1 | 56.1 | C₅H₆NO |
Note: These are predicted fragmentation pathways based on the general fragmentation patterns of related compounds.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of molecular connectivity, conformation in the solid state, and the absolute configuration of chiral centers.
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's absolute stereochemistry. The process involves irradiating a high-quality single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be modeled.
For a chiral molecule like this compound, which contains at least one stereocenter at the C3 position of the pyrrolidinone ring, SCXRD can distinguish between the (R) and (S) enantiomers. This is typically achieved through anomalous dispersion, an effect that becomes significant when a heavy atom is present in the structure or when using specific X-ray wavelengths. The analysis of Bijvoet pairs in the diffraction data allows for the calculation of the Flack parameter, which provides a reliable indicator of the absolute structure. A Flack parameter close to zero confirms the correct enantiomer has been modeled.
The successful application of this technique is contingent upon the ability to grow diffraction-quality single crystals, a process that can be challenging. Should a crystal of this compound be successfully analyzed, the resulting data would provide key structural parameters as illustrated in the hypothetical table below.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Chemical Formula | C₈H₁₃NO | The elemental composition of the molecule. |
| Formula Weight | 139.19 g/mol | The mass of one mole of the compound. |
| Crystal System | Orthorhombic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). |
| Space Group | P2₁2₁2₁ | The symmetry group of the crystal, indicating chirality. |
| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 12.5 Å | The lengths of the edges of the unit cell. |
| Flack Parameter | 0.05(3) | A value near 0 indicates the correct absolute configuration has been determined. |
To overcome challenges such as poor crystal growth or to modify physicochemical properties, this compound could be co-crystallized with a suitable coformer. Co-crystals are multi-component crystalline solids where the components are neutral and interact via non-covalent bonds, such as hydrogen bonds or π-π stacking. Similarly, inclusion complexes can be formed where the molecule is entrapped within the cavity of a larger host molecule, such as a cyclodextrin.
X-ray diffraction is the primary tool for characterizing these multi-component systems. An analysis of a this compound co-crystal would reveal the precise nature of the intermolecular interactions holding the components together in the crystal lattice. This includes identifying the hydrogen bond donors and acceptors and quantifying the geometry of these interactions. Such studies are crucial for understanding the principles of molecular recognition and for the rational design of new solid forms of a compound.
Chiroptical Spectroscopy
Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules and provides valuable information about stereochemistry and conformation in solution.
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum is generated by plotting this difference, typically as molar ellipticity [θ], against wavelength. The resulting peaks, known as Cotton effects, can be positive or negative and are characteristic of the molecule's stereochemistry.
| Transition | Wavelength (λₘₐₓ, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |
|---|---|---|---|
| n → π | ~230 | -4500 | Negative |
| π → π | ~205 | +12000 | Positive |
Optical Rotatory Dispersion (ORD) is a closely related chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum plots specific rotation [α] against wavelength. In regions where the molecule absorbs light, the ORD curve will show a characteristic peak and trough, which is also known as a Cotton effect.
The phenomena of ORD and CD are mathematically related through the Kronig-Kramers transforms. Therefore, an ORD spectrum provides complementary information to a CD spectrum. Historically, ORD was a primary method for assigning absolute configurations before CD spectrometers became widely available. Today, it is still used for confirmation and for compounds where CD signals may be weak. For this compound, the shape and sign of the Cotton effect in the ORD curve would correlate with the CD spectrum and provide a cross-validation of the stereochemical assignment.
| Wavelength (nm) | Specific Rotation [α] (deg) |
|---|---|
| 589 (Na D-line) | +25.5 |
| 400 | +60.1 |
| 245 (Peak) | +3500 |
| 220 (Trough) | -5200 |
Computational Chemistry and Theoretical Investigations of 3 Cyclobutylpyrrolidin 2 One
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
No specific DFT studies on the electronic structure and energetics of 3-Cyclobutylpyrrolidin-2-one were found.
Ab Initio Methods for Accurate Energy Landscapes
There is no available research on the ab initio calculations of the energy landscape for this compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
No computational predictions of NMR, IR, or UV-Vis spectroscopic parameters for this compound were identified in the literature.
Molecular Mechanics and Dynamics Simulations
Detailed Conformational Analysis and Energy Minimization
Specific studies on the detailed conformational analysis and energy minimization of this compound using molecular mechanics are not present in the available literature.
Investigation of Solvent Effects Using Implicit and Explicit Models
No research investigating the solvent effects on this compound using implicit or explicit models could be located.
Further research and publication in peer-reviewed scientific journals are necessary to provide the specific computational and theoretical data required to complete this article.
Reaction Pathway Modeling and Transition State Characterization
The synthesis of 3-substituted pyrrolidinones can proceed through various routes, such as Michael additions to unsaturated precursors followed by cyclization, or direct C-H functionalization. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of these reactions. By modeling the potential energy surface, researchers can identify the most likely reaction pathway.
This process involves locating and characterizing the geometries of reactants, intermediates, transition states (TS), and products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.
For a hypothetical synthesis of this compound, such as the conjugate addition of a cyclobutyl nucleophile to an α,β-unsaturated amide followed by intramolecular cyclization, DFT calculations could be employed to model each step. The calculations would reveal the structures of key transition states and intermediates. For instance, in an enzymatic C-H amidation approach to form a γ-lactam, DFT calculations can delineate the energy profile, showing the relative energies of the iron-nitrenoid intermediate, the hydrogen atom abstraction transition state, the subsequent radical intermediate, and the final radical rebound transition state leading to the product nih.gov.
Illustrative Reaction Energy Profile:
An illustrative energy profile for a key step in a hypothetical synthesis of this compound is presented below. The values are representative of typical energy barriers calculated for lactam formation.
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | First Transition State | +15.2 |
| INT | Intermediate | -5.4 |
| TS2 | Second Transition State | +12.5 |
| P | Product (this compound) | -18.7 |
This interactive table demonstrates a hypothetical two-step reaction pathway. The activation energy for the first step is 15.2 kcal/mol, and for the second step, it is 17.9 kcal/mol (relative to the intermediate).
By analyzing the geometry of the transition states, chemists can gain insights into the factors controlling the reaction, such as steric hindrance or electronic effects, and thereby devise strategies to optimize reaction conditions.
Stereochemical Prediction and Validation Through Computational Methods
The presence of a stereocenter at the 3-position of the pyrrolidinone ring means that the synthesis of this compound can result in different stereoisomers (enantiomers and diastereomers). Predicting and controlling the stereochemical outcome is a significant challenge in synthetic chemistry. Computational methods are instrumental in understanding the origins of stereoselectivity.
By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the major product of a stereoselective reaction. The diastereomeric or enantiomeric excess is related to the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. A larger energy difference corresponds to higher selectivity.
For instance, in the alkylation of a chiral 3-substituted γ-sultam, which is analogous to a lactam, computational studies have provided a stereoelectronic rationale for the observed diastereoselectivity, where the trans product is predominantly formed nih.gov. Similarly, for the synthesis of β-lactams, DFT calculations have been used to explore the influence of ligands on controlling the diastereoselective outcome of reactions acs.org.
Hypothetical Stereochemical Prediction for the Synthesis of this compound:
Consider a reaction that can produce two diastereomers, (cis)- and (trans)-3-cyclobutylpyrrolidin-2-one. Computational modeling could provide the energies of the transition states leading to each isomer.
| Diastereomer | Transition State | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Diastereomeric Ratio (dr) |
| cis | TS-cis | 18.5 | 95 |
| trans | TS-trans | 16.5 | 5 |
This interactive table illustrates how a 2.0 kcal/mol difference in the activation energies of the transition states can lead to a predicted diastereomeric ratio of 95:5 in favor of the trans isomer. Such computational predictions can then be validated by experimental synthesis and characterization of the products.
These computational predictions guide the selection of catalysts, reagents, and reaction conditions to achieve the desired stereochemical outcome. Subsequent experimental work can then validate these theoretical findings.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. These models are built using a set of known compounds (a training set) and their experimentally determined properties. Statistical methods are then used to develop a relationship between calculated molecular descriptors and the property of interest.
For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or partition coefficient. This would involve calculating a variety of molecular descriptors for a series of related lactams. These descriptors can be categorized as:
Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic: Describing the electron distribution (e.g., dipole moment, partial charges).
Quantum-chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).
Once a statistically significant model is developed, it can be used to predict the properties of new or hypothetical compounds like this compound. Studies on aliphatic alcohols and cycloalkanes have successfully used descriptors to model thermodynamic properties like boiling point and entropy nih.govnih.gov.
Example of a Hypothetical QSPR Model for Boiling Point:
A hypothetical QSPR model for the normal boiling point (BP) of a series of 3-alkylpyrrolidin-2-ones could take the following linear form:
BP (°C) = b₀ + b₁(descriptor₁) + b₂(descriptor₂) + ...
| Descriptor | Description | Hypothetical Coefficient |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | +2.1 |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | -0.8 |
| Wiener Index (W) | A topological index related to the sum of distances between all pairs of vertices in the molecular graph. | +1.5 |
| LogP | The logarithm of the partition coefficient between n-octanol and water, representing lipophilicity. | +12.3 |
This interactive table presents a hypothetical QSPR model. The coefficients indicate the relative importance of each descriptor in determining the boiling point. For this compound, one would calculate the values for these descriptors and plug them into the equation to predict its boiling point.
Such QSPR models are valuable in the early stages of chemical research and development for screening compounds with desired properties, thereby saving time and experimental resources.
3 Cyclobutylpyrrolidin 2 One As a Building Block in Complex Organic Synthesis
Utilization in the Construction of Advanced Heterocyclic Scaffolds
The 3-cyclobutylpyrrolidin-2-one core serves as a versatile template for the synthesis of more complex, often fused, heterocyclic structures. The lactam functionality offers several reactive sites—the nitrogen, the carbonyl group, and the α-protons—that can be selectively manipulated to build intricate molecular architectures.
One common strategy involves the elaboration of the pyrrolidin-2-one ring into bicyclic and polycyclic systems. For instance, the nitrogen atom can be alkylated or acylated, followed by intramolecular cyclization reactions to form fused ring systems. The carbonyl group can be reduced or converted to a thione, providing entry into different classes of heterocycles. Furthermore, the protons α to the carbonyl can be deprotonated to form an enolate, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
The cyclobutyl moiety can also influence the regioselectivity and stereoselectivity of these transformations. Its steric bulk can direct incoming reagents to the opposite face of the ring, and its conformational rigidity can pre-organize the molecule for specific cyclization pathways. While specific examples detailing the use of this compound in the construction of advanced heterocyclic scaffolds are not extensively documented in publicly available literature, the general reactivity of 3-substituted pyrrolidin-2-ones provides a strong basis for its potential applications.
Table 1: Potential Heterocyclic Scaffolds Derived from this compound
| Starting Material | Reagents and Conditions | Resulting Scaffold | Potential Applications |
|---|---|---|---|
| This compound | 1. N-alkylation with a bifunctional electrophile2. Intramolecular cyclization | Fused bicyclic lactams | Medicinal chemistry, material science |
| This compound | 1. Reduction of carbonyl2. Intramolecular cyclization | Pyrrolizidine or indolizidine alkaloids | Natural product synthesis, pharmacology |
Role in Chiral Pool Synthesis and Asymmetric Transformations
Chiral pool synthesis is a powerful strategy that utilizes readily available enantiopure natural products as starting materials for the synthesis of complex chiral molecules. youtube.com While this compound itself is not a primary member of the traditional chiral pool, which mainly consists of amino acids, sugars, and terpenes, it can be synthesized in enantiopure form from chiral pool precursors. youtube.comelsevierpure.com For example, the asymmetric synthesis of 3-substituted γ-lactams can be achieved through various methods, including the conjugate addition of organometallics to α,β-unsaturated esters followed by cyclization, or the asymmetric hydrogenation of γ-keto esters.
Once obtained in an enantiomerically pure form, chiral this compound becomes a valuable building block for asymmetric transformations. The stereocenter at the 3-position can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled synthesis. For instance, alkylation of the enolate derived from a chiral this compound would be expected to proceed with high diastereoselectivity due to the steric influence of the cyclobutyl group.
Furthermore, the pyrrolidin-2-one scaffold can be derivatized to act as a chiral auxiliary. tcichemicals.com In this approach, the chiral this compound moiety is temporarily attached to an achiral molecule to guide a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
Table 2: Asymmetric Transformations Involving Chiral this compound
| Transformation | Role of this compound | Expected Outcome |
|---|---|---|
| Diastereoselective enolate alkylation | Chiral substrate | High diastereoselectivity in the formation of a new stereocenter |
| Asymmetric conjugate addition | Chiral substrate | Control over the stereochemistry of the incoming nucleophile |
Precursors for Specialized Chemical Probes and Research Tools
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems. nih.govnih.gov The development of novel and selective chemical probes is crucial for target validation and drug discovery. The this compound scaffold possesses several features that make it an attractive starting point for the synthesis of such specialized tools.
The lipophilic cyclobutyl group can enhance membrane permeability and facilitate entry into cells. The pyrrolidin-2-one core provides a rigid framework that can be functionalized with various pharmacophores to achieve specific binding interactions. By strategically introducing reactive groups or reporter tags, this compound derivatives can be converted into activity-based probes or imaging agents.
For example, a derivative of this compound could be designed to bind to the active site of a specific enzyme. Incorporation of a warhead, such as a Michael acceptor, could lead to covalent and irreversible inhibition, allowing for the identification and characterization of the target protein. Alternatively, attachment of a fluorescent dye or a radioisotope would enable the visualization of the target's localization and expression levels within cells or tissues.
Applications in Catalyst Design and Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. nih.gov Chiral pyrrolidine (B122466) derivatives, such as proline and its analogues, are among the most successful classes of organocatalysts. nih.gov These catalysts often operate by forming transient iminium or enamine intermediates with the substrates, thereby activating them for asymmetric transformations.
Derivatives of this compound have the potential to be developed into novel organocatalysts. The pyrrolidine nitrogen, after reduction of the lactam carbonyl, can serve as the catalytic center. The cyclobutyl group at the 3-position can play a crucial role in creating a specific chiral environment around the active site, influencing the stereochemical outcome of the catalyzed reaction. By modifying the substituents on the cyclobutyl ring or the pyrrolidine nitrogen, a library of catalysts can be generated and screened for optimal activity and selectivity in various asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.
While the direct application of this compound in catalyst design is an area that requires further exploration, the well-established principles of pyrrolidine-based organocatalysis provide a strong rationale for its potential in this field.
Table 3: Potential Organocatalytic Applications of 3-Cyclobutylpyrrolidine-2-one Derivatives
| Catalyst Type | Target Reaction | Role of Cyclobutyl Group |
|---|---|---|
| Chiral secondary amine | Asymmetric Michael addition | Steric control of the transition state |
| Chiral phosphine (B1218219) | Asymmetric annulation reactions | Ligand for a metal co-catalyst |
Future Directions and Emerging Research Avenues for 3 Cyclobutylpyrrolidin 2 One Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules is increasingly benefiting from the integration of flow chemistry and automated platforms. nih.govsynplechem.com These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.
For the synthesis and derivatization of 3-Cyclobutylpyrrolidin-2-one, flow chemistry could enable more efficient and scalable processes. Continuous-flow reactors can facilitate reactions that are difficult to control in batch, such as those requiring precise temperature control or the handling of hazardous reagents. Furthermore, the integration of in-line purification and analysis can streamline the entire synthetic workflow.
Automated synthesis platforms, often coupled with artificial intelligence and machine learning algorithms, are revolutionizing the discovery of new reaction pathways and the optimization of existing ones. youtube.com In the context of this compound, such platforms could be employed to rapidly explore a wide range of reaction conditions for its synthesis or functionalization, accelerating the discovery of novel derivatives with desired properties. These systems can autonomously execute, analyze, and optimize multi-step synthetic sequences, significantly reducing the time and resources required for research and development. nih.gov
Chemoenzymatic Synthesis Approaches for Enhanced Selectivity
The demand for enantiomerically pure compounds in various fields, particularly in pharmaceuticals, has propelled the development of chemoenzymatic synthesis. This approach combines the versatility of chemical synthesis with the high selectivity of enzymatic catalysis.
For this compound, which possesses a chiral center at the 3-position, achieving high enantioselectivity is a key challenge. Biocatalysis, through the use of enzymes such as lipases, hydrolases, or transaminases, offers a powerful tool to achieve this. researchgate.net For instance, a racemic mixture of a precursor to this compound could be resolved through an enzyme-catalyzed kinetic resolution. Alternatively, a prochiral substrate could be asymmetrically transformed into the desired enantiomer of this compound using a suitable enzyme.
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis have emerged as powerful and sustainable tools in modern organic synthesis, enabling novel transformations under mild conditions.
Visible-light photocatalysis, for example, can be used to generate radical intermediates that can participate in a variety of bond-forming reactions. researchgate.net In the context of this compound, photocatalysis could be employed for the C-H functionalization of the pyrrolidinone ring or the cyclobutyl moiety, allowing for the introduction of new functional groups at positions that are difficult to access through traditional methods. rsc.org
Electrocatalysis offers an alternative approach to drive redox reactions without the need for chemical oxidants or reductants. organic-chemistry.org This can lead to cleaner and more sustainable synthetic processes. For this compound, electrocatalytic methods could be developed for its synthesis via cyclization reactions or for its subsequent functionalization through oxidative or reductive pathways. The use of automated electrochemical flow platforms could further enhance the efficiency and scalability of these transformations. chemrxiv.org
Development of Novel Methodologies for Highly Selective Functionalization
The development of new methods for the selective functionalization of existing molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. For this compound, the ability to selectively modify different positions on the molecule is crucial for exploring its structure-activity relationships.
Recent advances in transition-metal catalysis have provided a wealth of new tools for C-H bond functionalization. rsc.org These methods allow for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized substrates. Applying these methodologies to this compound could enable the selective introduction of a wide range of substituents at various positions on both the pyrrolidinone and cyclobutyl rings. nih.govnih.govx-mol.com
Furthermore, the development of novel cascade reactions, where multiple bond-forming events occur in a single operation, can significantly increase the efficiency of a synthetic sequence. rsc.orgresearchgate.netacs.org Designing such cascades for the synthesis or derivatization of this compound would be a valuable contribution to the field.
Investigation of Supramolecular Interactions and Self-Assembly
Supramolecular chemistry, the study of non-covalent interactions between molecules, is a rapidly growing field with applications in materials science, nanotechnology, and biology. The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field. researchgate.net
The this compound scaffold, with its potential for hydrogen bonding via the lactam moiety and other possible functional groups, could serve as a building block for the construction of novel supramolecular architectures. mdpi.com The cyclobutyl group can also influence the packing and self-assembly behavior of the molecule. researchgate.net
Future research in this area could focus on designing and synthesizing derivatives of this compound that can self-assemble into interesting and functional structures, such as gels, liquid crystals, or nanomaterials. Understanding the interplay between molecular structure and self-assembly behavior will be crucial for the rational design of these new materials. The investigation of poly(N-vinylpyrrolidone)-based block copolymers could also provide insights into the self-assembly of pyrrolidinone-containing macromolecules. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
